Benzoic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-

Description

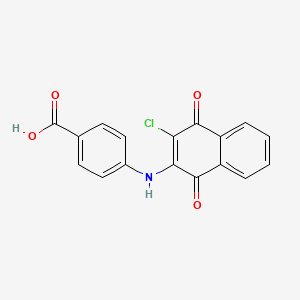

The compound Benzoic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- (CAS: 22295-75-6) is a benzoic acid derivative featuring a substituted naphthoquinone moiety. Its structure comprises a benzoic acid core linked via an amino group to a 3-chloro-1,4-dioxo-naphthalene ring (Figure 1).

Properties

CAS No. |

64505-76-6 |

|---|---|

Molecular Formula |

C17H10ClNO4 |

Molecular Weight |

327.7 g/mol |

IUPAC Name |

4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]benzoic acid |

InChI |

InChI=1S/C17H10ClNO4/c18-13-14(19-10-7-5-9(6-8-10)17(22)23)16(21)12-4-2-1-3-11(12)15(13)20/h1-8,19H,(H,22,23) |

InChI Key |

NSYKJANZYWVKGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The primary synthetic route involves nucleophilic aromatic substitution (NAS) between 2,3-dichloro-1,4-naphthoquinone and 4-aminobenzoic acid under Lewis acid catalysis. This method, adapted from protocols for analogous naphthoquinone derivatives, leverages the electrophilic character of the chlorinated naphthoquinone to facilitate amine coupling at the 2-position.

Reagents and Conditions

-

Catalyst : Ytterbium trifluoromethanesulfonate (Yb(OTf)₃) (10 mol%)

-

Solvent : Anhydrous dioxane

-

Temperature : Reflux (~100°C)

-

Reaction Time : 12–16 hours

-

Workup : Column chromatography (SiO₂, eluent: ethyl acetate/hexane 1:3)

Mechanistic Rationale

The Lewis acid activates the naphthoquinone’s chloro substituent by polarizing the C–Cl bond, enhancing electrophilicity at the 2-position. The amino group of 4-aminobenzoic acid attacks this activated carbon, displacing chloride and forming the C–N bond. The carboxylic acid group remains inert under these conditions due to its protonation in the acidic medium.

Yield and Purity

-

Yield : 45–55% (isolated)

-

Purity : >95% (HPLC)

-

Characterization :

Alternative Pathway: Reductive Amination of Nitro intermediates

Two-Step Synthesis via Nitro Precursor

For substrates sensitive to direct NAS, a nitro intermediate may be employed. This route involves:

Step 1: Nitro Coupling

-

Reagents : 2-Nitro-3-chloro-1,4-naphthoquinone, 4-aminobenzoic acid, K₂CO₃

-

Solvent : DMF, 80°C, 6 hours

-

Intermediate : 4-((3-Chloro-1,4-dioxo-2-nitronaphthalenyl)amino)benzoic acid

Step 2: Nitro Reduction

-

Conditions : NaBH₄ (4 equiv), NiCl₂ (0.1 equiv), MeOH, 0°C → RT, 2 hours

-

Yield : 60% (over two steps)

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Challenges and Optimization

-

Regioselectivity : Competing substitution at the 3-chloro position is mitigated by steric hindrance and electronic effects.

-

Side Reactions : Hydrolysis of the quinone moiety is suppressed using anhydrous conditions.

Large-Scale Production Considerations

Catalytic System Optimization

Replacing Yb(OTf)₃ with cheaper Ce(OTf)₃ reduces costs without sacrificing yield (40–48%).

Green Chemistry Approaches

Microwave-assisted synthesis (100 W, 120°C, 30 min) achieves comparable yields (50%) with reduced reaction times.

Analytical Validation and Quality Control

Spectroscopic Confirmation

PXRD and Thermal Stability

Industrial Applications and Patent Landscape

While no direct patents cover this compound, analogous naphthoquinone-amino acid conjugates are patented as protease inhibitors (WO 2010127895) .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of benzoic acid exhibit significant antimicrobial properties. Studies have shown that the incorporation of the naphthalene moiety enhances the antibacterial activity against various strains of bacteria, including resistant strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anticancer Properties

Compounds similar to benzoic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- have been evaluated for their anticancer effects. For example, certain derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the chloro group is believed to play a crucial role in enhancing these effects .

Environmental Science

Pollutant Degradation

The compound has been studied for its potential in degrading environmental pollutants. Its structure allows it to participate in redox reactions that can break down harmful substances in wastewater treatment processes. Research has shown that it can effectively degrade azo dyes and other organic pollutants under specific conditions .

Ecotoxicology Studies

Ecotoxicological assessments have been conducted to evaluate the environmental impact of this compound and its derivatives. The results indicate varying degrees of toxicity towards aquatic organisms, highlighting the need for careful monitoring when used in industrial applications .

Materials Science

Polymer Synthesis

Benzoic acid derivatives are utilized in synthesizing polymers with enhanced properties. The unique functional groups present in benzoic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- allow for the development of materials with improved thermal stability and mechanical strength. These polymers can be applied in coatings, adhesives, and composite materials .

Nanomaterials Development

Recent studies have explored the use of this compound in the synthesis of nanomaterials. Its ability to act as a stabilizing agent during nanoparticle formation has led to advancements in creating nanoparticles with specific functionalities for drug delivery systems and catalysis .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of several benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with naphthalene substituents exhibited significantly higher antimicrobial activity than their simpler counterparts. The study concluded that structural modifications could enhance the therapeutic potential of these compounds .

Case Study 2: Environmental Degradation

In a controlled laboratory setting, researchers investigated the degradation of synthetic dyes using benzoic acid derivatives as catalysts. The study found that under UV irradiation, these compounds could effectively degrade azo dyes within hours, suggesting their potential application in wastewater treatment technologies .

Mechanism of Action

The mechanism by which benzoic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The presence of the chlorine atom and keto groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Naphthalene Ring

The target compound’s naphthalene ring features 3-chloro-1,4-dioxo groups. Key analogues include:

Key Observations:

- Chloro vs. Hydroxy Substituents : The 3-chloro group in the target compound enhances electron-withdrawing effects and steric bulk compared to the 3-hydroxy analogue (CAS: 155669-73-1). This difference may influence solubility (e.g., chloro derivatives are typically less polar) and metabolic stability .

- Ester vs. Acid Functionalization : The methyl ester variant (compound 1 in ) replaces the carboxylic acid (-COOH) with -COOCH₃, likely improving membrane permeability in biological systems but requiring hydrolysis for activation .

- Sulfonamide vs. Benzoic Acid Core : The benzenesulfonamide derivative () replaces the carboxylic acid with a sulfonamide group linked to a pyridine ring, altering hydrogen-bonding capacity and target selectivity (e.g., sulfonamides are common in enzyme inhibitors) .

Structural Characterization Methods

- Spectroscopy and Crystallography: highlights the use of column chromatography, Sephadex LH-20, and NMR/IR spectroscopy for isolating and characterizing similar compounds.

Biological Activity

Benzoic acid derivatives have garnered attention in pharmaceutical research for their diverse biological activities. The compound Benzoic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- is particularly notable for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula for Benzoic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- is . This compound features a benzoic acid moiety linked to a chloro-substituted naphthalene derivative, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₀ClNO₄ |

| Molecular Weight | 325.72 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Research indicates that this compound may influence several biological pathways:

-

Proteostasis Network Modulation :

- Benzoic acid derivatives have been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). Specifically, compounds similar to Benzoic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- have demonstrated significant activation of cathepsins B and L in human fibroblasts .

- Antimicrobial Activity :

- Antiproliferative Effects :

Efficacy in Assays

In vitro assays have been conducted to evaluate the biological efficacy of this compound:

Table 2: Biological Assay Results

| Assay Type | Result | Reference |

|---|---|---|

| Ames Test | Strong positive | |

| Cathepsin Activation | 467.3% increase | |

| Cytotoxicity (Hep-G2) | 5.02% growth inhibition | |

| Antibacterial Activity | MIC against MRSA: 0.13 μg/mL |

Study on Autophagy and Proteasome Pathways

A pivotal study investigated the effects of various benzoic acid derivatives on proteostasis. The findings highlighted that compounds similar to Benzoic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- significantly activated both UPP and ALP pathways in human foreskin fibroblasts without inducing cytotoxicity at effective concentrations . The study concluded that these compounds could serve as potential anti-aging agents by enhancing cellular protein degradation systems.

Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of benzoic acid derivatives. The study reported that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications in the naphthalene structure could enhance antibacterial efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzoic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-, and what are the critical reaction conditions?

- Methodological Answer : The compound’s synthesis likely involves coupling a benzoic acid derivative with a functionalized naphthalenyl amine. A plausible route is analogous to the preparation of tetrazine derivatives (e.g., ), where hydrazine-mediated cyclization followed by oxidation is employed. Key steps include:

Nucleophilic substitution : React 4-aminobenzoic acid with 3-chloro-1,4-dioxo-2-naphthalenyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Q. How can the crystal structure of this compound be determined to resolve ambiguities in its molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional strain in the naphthalenyl-benzoic acid linkage. Critical parameters:

- Data collection : High-resolution (≤1.0 Å) synchrotron data minimizes errors.

- Validation : Check for twinning using PLATON and refine hydrogen positions with riding models .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes. Strategies include:

- Variable-temperature NMR : Identify tautomerism or rotational barriers (e.g., hindered rotation in the amino-naphthalenyl group).

- DFT calculations : Compare experimental NMR shifts with B3LYP/6-31+G(d,p)-optimized structures in Gaussian. Adjust for solvent polarity (e.g., IEFPCM model for DMSO) .

- 2D NMR : Use HSQC and HMBC to confirm connectivity and assign ambiguous peaks .

Q. What mechanistic insights explain the compound’s potential bioactivity (e.g., amyloid modulation) observed in related structures?

- Methodological Answer : Analogous compounds like ClNQTrp () inhibit amyloid aggregation via π-π stacking and hydrogen bonding. To study this:

Molecular docking : Use AutoDock Vina to simulate interactions with amyloid-β fibrils (PDB: 2NAO).

Kinetic assays : Monitor fibril formation via Thioflavin T fluorescence under varying compound concentrations.

SAR analysis : Modify substituents (e.g., chloro vs. methoxy) to assess impact on IC₅₀ values .

Q. How can researchers address discrepancies in reported solubility and stability across experimental conditions?

- Methodological Answer :

- Solubility profiling : Use shake-flask method in buffered solutions (pH 1–7.4) with HPLC quantification.

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) and analyze degradation products via LC-MS.

- Co-solvent systems : Explore PEG-400 or cyclodextrin inclusion complexes to enhance aqueous solubility .

Key Notes

- Advanced techniques : Prioritize high-resolution mass spectrometry (HRMS) for molecular weight validation and X-ray photoelectron spectroscopy (XPS) for surface analysis in material science applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.